molecular formula C10H14ClNO3 B1274224 2-[4-(2-Aminoethyl)phenoxy]acetic acid hydrochloride CAS No. 55458-85-0

2-[4-(2-Aminoethyl)phenoxy]acetic acid hydrochloride

Cat. No. B1274224
CAS RN: 55458-85-0
M. Wt: 231.67 g/mol
InChI Key: QLMMTWRVAIGLPD-UHFFFAOYSA-N
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Description

2-[4-(2-Aminoethyl)phenoxy]acetic acid hydrochloride is a compound that can be associated with a class of chemicals that have been studied for various biological activities. While the specific compound is not directly mentioned in the provided papers, related compounds have been synthesized and tested for their biological effects, such as diuretic and anti-inflammatory activities, as well as their ability to affect the affinity of hemoglobin for oxygen .

Synthesis Analysis

The synthesis of related compounds involves the creation of Mannich bases and aminomethyl derivatives of phenoxyacetic acids. For instance, ethyl [2,3-dichloro-4-(4-hydroxybenzoyl)phenoxy]acetate was synthesized and found to be a potent diuretic . Similarly, a series of substituted phenoxyacetic acids were synthesized to investigate their effects on hemoglobin's oxygen affinity . These methods could potentially be adapted for the synthesis of 2-[4-(2-Aminoethyl)phenoxy]acetic acid hydrochloride.

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using techniques such as X-ray diffraction and nuclear magnetic resonance (NMR). For example, the crystal structure of (2-carboxyphenoxy)acetic acid and its adduct with 4-aminobenzoic acid was determined, revealing details about hydrogen bonding and molecular conformation . These structural insights are crucial for understanding the interaction of such compounds with biological targets.

Chemical Reactions Analysis

The chemical reactions involving phenoxyacetic acid derivatives often lead to the formation of compounds with varying biological activities. For instance, the introduction of halogen substitution in the phenoxy ring of (2-phenoxyphenyl)acetic acids has been shown to enhance anti-inflammatory activity . These reactions are important for tailoring the properties of the compounds to achieve desired therapeutic effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenoxyacetic acid derivatives are influenced by their molecular structure. The crystallographic study provides insights into the solid-state conformation, which can affect solubility and stability . The NMR study of a related compound, 2-acetoxy-3-(3-methoxy-4-acetoxy-5-chlorophenyl)-propenoic acid, reveals information about the existence of the enolic ester in solution, which is relevant for understanding the compound's reactivity and interaction with biological systems .

Scientific Research Applications

  • Agricultural Herbicide Application :

    • Phenoxy herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D) are extensively used in agriculture for controlling broadleaf weeds in crops such as wheat. However, their use has been associated with the malformation of wheat spikes when applied during early growth stages (Bhan et al., 1976).
  • Chemical Synthesis and Characterization :

    • Novel aryloxyacetic acid analogs, including derivatives of 2-[4-(2-Aminoethyl)phenoxy]acetic acid hydrochloride, have been synthesized and characterized. These compounds have shown potential bioactivity against bacteria, fungi, and earthworms (Dahiya et al., 2008).
    • The synthesis of Mannich bases and aminomethyl derivatives of similar compounds has been explored, with findings indicating potent diuretic activities (Lee et al., 1984).
  • Environmental Impact and Adsorption Studies :

    • The adsorption of 2,4-dichlorophenoxy-acetic acid (a related phenoxy acid herbicide) on granular activated carbon has been studied, providing insights into the environmental impact and removal techniques for these compounds in water systems (Aksu & Kabasakal, 2004).
  • Pharmacological Screening :

    • Synthesized phenoxy acetic acid derivatives have been evaluated for their anti-mycobacterial activities, showing potential for medicinal applications (Yar et al., 2006).
  • Herbicide Resistance Studies :

    • Research on the introgression of phenoxy herbicide resistance from wild radish to cultivated radish has implications for the development of herbicide-tolerant cultivars in agriculture (Jugulam et al., 2014).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

2-[4-(2-aminoethyl)phenoxy]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c11-6-5-8-1-3-9(4-2-8)14-7-10(12)13;/h1-4H,5-7,11H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLMMTWRVAIGLPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN)OCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60204022
Record name Acetic acid, (4-(2-aminoethyl)phenoxy-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60204022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(2-Aminoethyl)phenoxy]acetic acid hydrochloride

CAS RN

55458-85-0
Record name Acetic acid, (4-(2-aminoethyl)phenoxy-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055458850
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, (4-(2-aminoethyl)phenoxy-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60204022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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